Emate

Vue d'ensemble

Description

- Il n'a pas encore été commercialisé mais promet beaucoup en raison de ses propriétés uniques.

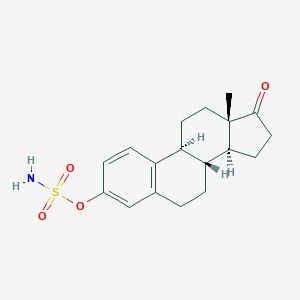

- This compound est l'ester sulfamatique C3 de l'œstrogène estrone .

- Contrairement aux autres esters d'œstrogènes, this compound n'est pas un pro-médicament efficace des œstrogènes .

Sulfamate d'estrone (EMATE) : , également connu sous son nom de code de développement J994, est un .

Applications De Recherche Scientifique

- EMATE has potential applications in cancer treatment and endometriosis .

- As an STS inhibitor, it prevents the conversion of inactive steroid sulfates into active forms (e.g., estrone sulfate into estrone).

- In breast cancer, this compound could be used to target estrogen receptor-positive tumors.

Mécanisme D'action

Target of Action:

“Emate” primarily targets the enzyme steroid sulfatase (STS). This enzyme plays a crucial role in the metabolism of steroid hormones, including estrogen. Specifically, STS catalyzes the hydrolysis of estrone sulfate (E1S) to estrone (E1), which is an active form of estrogen. By inhibiting STS, “this compound” disrupts this conversion process and affects estrogen levels in the body .

Mode of Action:

The interaction between “this compound” and STS occurs through irreversible inhibition. Once bound to the active site of STS, “this compound” prevents the hydrolysis of E1S, leading to reduced levels of E1. This disruption impacts estrogen-dependent processes, especially in hormone-dependent cancers like breast, endometrial, and prostate cancers .

Biochemical Pathways:

The affected pathways include estrogen signaling and estrogen-responsive gene expression. By inhibiting STS, “this compound” indirectly modulates estrogen availability, influencing cell proliferation, differentiation, and survival. Downstream effects may include altered gene expression patterns and changes in cell behavior .

Pharmacokinetics:

The impact of these properties on bioavailability determines the effective concentration of “this compound” at its target site .

Result of Action:

- Cellular Effects : In cancer cells, decreased estrogen availability may hinder tumor progression and metastasis. However, normal tissues may also be affected, necessitating careful dosing and monitoring .

Action Environment:

Environmental factors, such as pH and tissue-specific conditions, can influence “this compound’s” stability and efficacy. For instance, pH affects the hydrolysis of “this compound” and its interaction with STS. Additionally, drug interactions and patient-specific variations play a role in the compound’s overall effectiveness .

Méthodes De Préparation

- EMATE peut être synthétisé par différentes voies, mais une méthode courante implique la sulfamoylation de l'estrone.

- Les méthodes de production industrielle peuvent varier, mais la synthèse chimique est l'approche principale.

Analyse Des Réactions Chimiques

- EMATE subit diverses réactions, notamment l'oxydation, la réduction et la substitution .

- Les réactifs courants comprennent le chlorure de sulfamoyle pour la sulfamoylation et les agents oxydants pour l'oxydation.

- Les principaux produits comprennent l'ester sulfamatique lui-même et ses métabolites.

Applications de la recherche scientifique

- This compound a des applications potentielles dans le traitement du cancer et l'endométriose .

- En tant qu'inhibiteur de la STS, il empêche la conversion des sulfates de stéroïdes inactifs en formes actives (par exemple, le sulfate d'estrone en estrone).

- Dans le cancer du sein, this compound pourrait être utilisé pour cibler les tumeurs positives au récepteur des œstrogènes.

Mécanisme d'action

- This compound inhibe la STS de manière irréversible, empêchant la bioactivation de l'estrone et de l'estradiol.

- Il se lie au site actif de la STS, le rendant inactif.

- La partie sulfamatique conduit à l'absorption par les érythrocytes , empêchant le métabolisme de premier passage dans le foie.

Comparaison Avec Des Composés Similaires

- Un composé étroitement apparenté est le sulfamate d'estradiol (E2MATE) , qui se métabolise en EMATE.

- L'unicité d'this compound réside dans sa puissante inhibition de la STS et son absence d'œstrogénicité .

Propriétés

IUPAC Name |

[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4S/c1-18-9-8-14-13-5-3-12(23-24(19,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16H,2,4,6-9H2,1H3,(H2,19,21,22)/t14-,15-,16+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVKFQAJIXCZXQY-CBZIJGRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20933447 | |

| Record name | Estrone sulfamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20933447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148672-09-7 | |

| Record name | Estrone-3-O-sulfamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148672097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estrone sulfamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20933447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

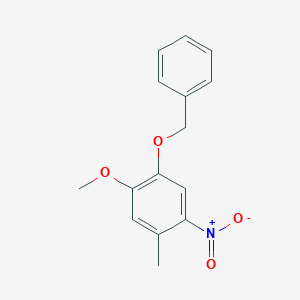

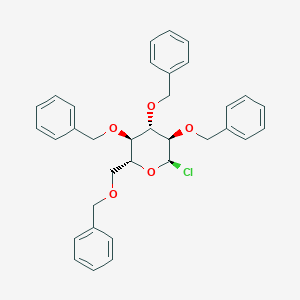

Synthesis routes and methods

Procedure details

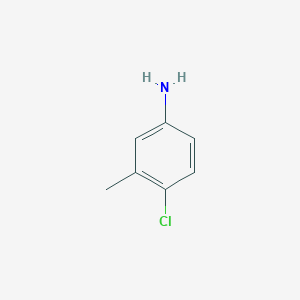

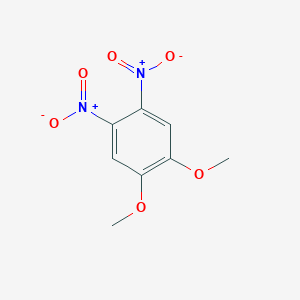

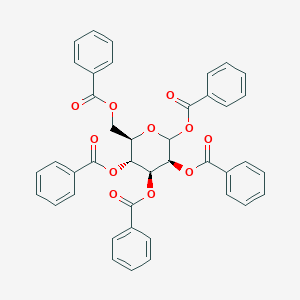

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

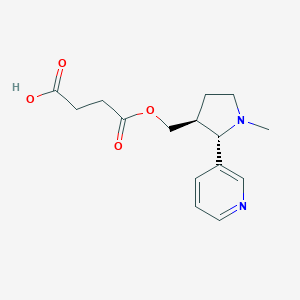

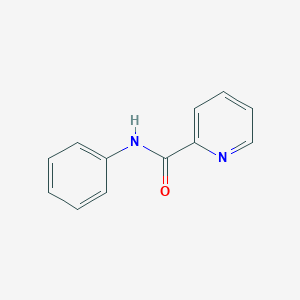

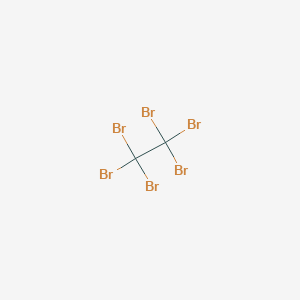

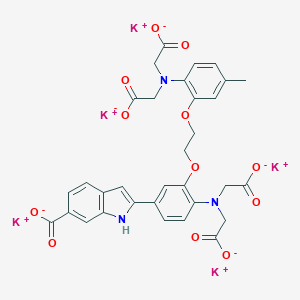

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-phenylmethoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B14521.png)

![Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B14531.png)

![[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B14540.png)

![[(3aR,5R,6S,7S,7aR)-6,7-diacetyloxy-2-methoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B14543.png)